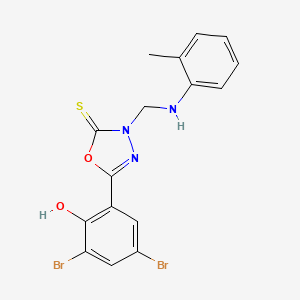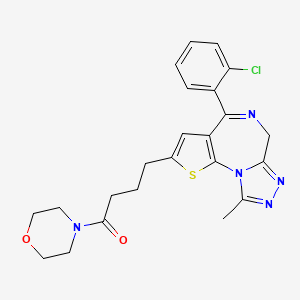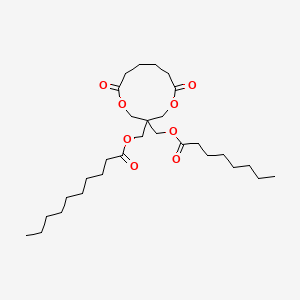
(6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate: is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate typically involves multi-step organic reactions. The process begins with the preparation of the core dioxacycloundecane structure, followed by the introduction of the oxooctyl and decanoate groups through esterification and acylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the oxooctyl and decanoate groups, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them into alcohols.
Substitution: The ester and ether linkages in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: In chemistry, (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: Potential medical applications include its use as a scaffold for drug development. The compound’s reactivity and structural features can be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
類似化合物との比較
- (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl hexanoate
- (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl octanoate
Uniqueness: Compared to similar compounds, (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate stands out due to its longer decanoate chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest for specific applications.
特性
CAS番号 |
94278-17-8 |
|---|---|
分子式 |
C29H50O8 |
分子量 |
526.7 g/mol |
IUPAC名 |
[3-(octanoyloxymethyl)-6,11-dioxo-1,5-dioxacycloundec-3-yl]methyl decanoate |
InChI |
InChI=1S/C29H50O8/c1-3-5-7-9-10-12-14-18-26(31)35-22-29(21-34-25(30)17-13-11-8-6-4-2)23-36-27(32)19-15-16-20-28(33)37-24-29/h3-24H2,1-2H3 |
InChIキー |
MWFQOKQLWIGWKN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OCC1(COC(=O)CCCCC(=O)OC1)COC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



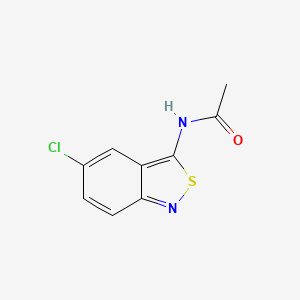
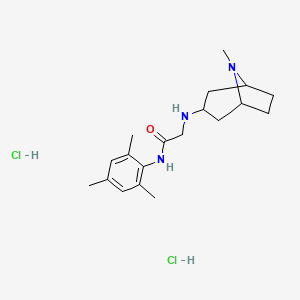
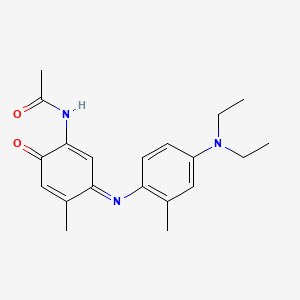


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


